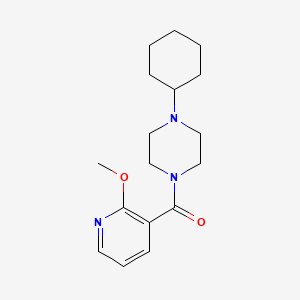
(4-Cyclohexylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclohexylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes, including learning and memory.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of novel compounds through various chemical reactions provides insights into structural modifications and their impacts on biological activity. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides via Ugi reactions showcases the creation of new pseudopeptidic triazines, indicating a method for developing compounds with potential biological applications (Sañudo et al., 2006).
Antimicrobial and Antifungal Activity
Several studies have focused on the antimicrobial and antifungal properties of novel synthetic compounds. For instance, benzohydrazone derivatives derived from 4-diethylaminosalicylaldehyde showed preliminary antibacterial activities against various pathogens, indicating the potential for these compounds in developing new antimicrobial agents (Wang et al., 2013).
Antiproliferative Properties
Compounds derived from tricyclic heterocycles, including those structurally related to "(4-Cyclohexylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone," have been screened for their effects on tumor cell growth and inhibition of tubulin polymerization. Some analogs demonstrated excellent antiproliferative properties, suggesting their potential in cancer treatment (Prinz et al., 2017).
Antidepressant Activity
The exploration of novel 5-HT3 receptor antagonists for antidepressant activity has led to the identification of compounds with significant potential. The design, synthesis, and pharmacological evaluation of these compounds highlight the ongoing search for new therapeutic agents in treating depression (Mahesh et al., 2011).
Nonlinear Optical Properties
The synthesis and characterization of novel organic compounds with potential nonlinear optical (NLO) properties have been reported. For example, the study of (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone revealed its good transparency in the visible region and promising NLO activity, suggesting applications in optical devices (Revathi et al., 2018).
作用機序
Target of Action
The primary target of (4-Cyclohexylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone is Nitric oxide synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation.
Mode of Action
It is likely that the compound binds to the active site of the enzyme, potentially inhibiting its activity and reducing the production of no .
Biochemical Pathways
The inhibition of iNOS can affect various biochemical pathways. NO is involved in numerous physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of iNOS can potentially impact these processes .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of iNOS. By reducing NO production, the compound may modulate inflammatory responses and other NO-related physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with iNOS .
特性
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-15(8-5-9-18-16)17(21)20-12-10-19(11-13-20)14-6-3-2-4-7-14/h5,8-9,14H,2-4,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDIMJFBKHIGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

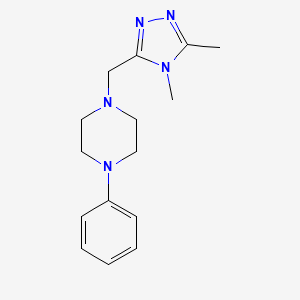
![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)
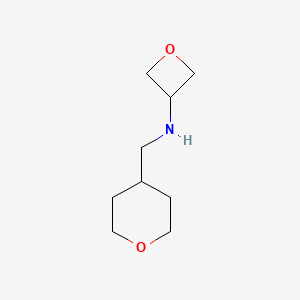
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)
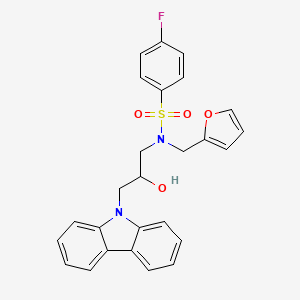
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2504573.png)


![(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide](/img/structure/B2504577.png)
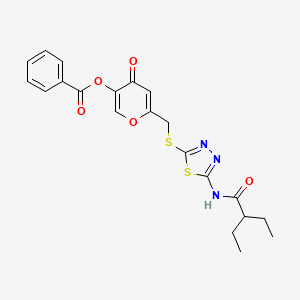
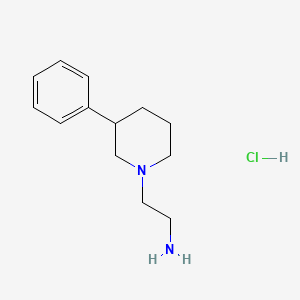
![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)
![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)